1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester

Catalog No.
S14331259
CAS No.
256407-56-4
M.F
C19H24N2O4
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dime...

CAS Number

256407-56-4

Product Name

1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester

IUPAC Name

tert-butyl 1-(2-methoxy-2-oxoethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C19H24N2O4/c1-19(2,3)25-18(23)21-10-9-13-12-7-5-6-8-14(12)20-17(13)15(21)11-16(22)24-4/h5-8,15,20H,9-11H2,1-4H3

InChI Key

WHWBEUASJDBREX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1CC(=O)OC)NC3=CC=CC=C23

1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester is a complex organic compound characterized by its unique bicyclic structure that integrates both pyridine and indole moieties. This compound features a tetrahydro configuration, which contributes to its potential biological activities. The presence of the dimethylethoxycarbonyl group enhances its stability and solubility, making it a subject of interest in medicinal chemistry.

  • Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially yielding carboxylic acids.
  • Reduction: Involves the addition of hydrogen or the removal of oxygen, which may produce alcohols or amines.
  • Substitution: This entails replacing one functional group with another, allowing for the synthesis of derivatives with altered properties.

The specific products formed depend on the reaction conditions and reagents used. For instance, oxidation reactions could lead to more oxidized derivatives, while reduction may yield simpler alcohol structures .

1H-Pyrido[3,4-b]indole-1-acetic acid derivatives are known for their diverse biological activities. Indole derivatives typically exhibit a range of pharmacological effects including anti-inflammatory, analgesic, and potential anticancer properties. The mechanism of action often involves modulation of various receptors and enzymes in biological pathways. For example, compounds with indole structures can interact with serotonin receptors and other neurotransmitter systems .

The synthesis of 1H-Pyrido[3,4-b]indole-1-acetic acid derivatives typically involves multi-step organic reactions. One common method includes:

  • Formation of Indole Derivatives: Starting from tryptophol or similar substrates reacted with keto esters.
  • Cyclization: The reaction conditions are adjusted to facilitate cyclization into the desired bicyclic structure.
  • Functionalization: Subsequent reactions introduce various functional groups like esters or amides to enhance solubility and biological activity.

For instance, etodolac, a related compound, is synthesized via a series of reactions involving substituted tryptophols and acetic acid derivatives .

The applications of 1H-Pyrido[3,4-b]indole-1-acetic acid derivatives span several fields:

  • Pharmaceuticals: These compounds are investigated for their anti-inflammatory and analgesic properties.
  • Research: They serve as important intermediates in the synthesis of more complex bioactive molecules.
  • Agriculture: Some derivatives may have potential applications as plant growth regulators due to their structural similarity to natural plant hormones.

Interaction studies involving 1H-Pyrido[3,4-b]indole-1-acetic acid focus on its binding affinity to various biological targets such as receptors and enzymes. These studies help elucidate the compound's pharmacodynamics and potential therapeutic effects. For instance, research has indicated that certain indole derivatives can effectively modulate serotonin receptor activity .

Several compounds share structural similarities with 1H-Pyrido[3,4-b]indole-1-acetic acid. These include:

  • Etodolac: A well-known anti-inflammatory drug derived from a similar indole structure.
  • Thiopyrano[3,4-b]indole-1-acetic acid: Another derivative exhibiting distinct biological activities.
  • 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid: A compound with neuroprotective properties.

Unique Features

What sets 1H-Pyrido[3,4-b]indole-1-acetic acid apart from these compounds is its specific combination of pyridine and indole rings along with the unique functional groups that enhance its solubility and biological activity profile. This unique structure may result in distinct pharmacological properties compared to its analogs .

Continuous-flow reactor systems have revolutionized the synthesis of tetrahydro-β-carboline cores central to pyridoindole derivatives. The photoredox-catalyzed oxidation/[3 + 2] cycloaddition/oxidative aromatization cascade enables efficient construction of fused β-carbolines under visible light irradiation. Compared to batch reactors, flow microreactors enhance photon penetration and mass transfer, reducing reaction times from 12 hours to 2.5 hours while improving yields by 18–22% for substrates bearing electron-withdrawing groups.

Modular flow systems integrate sequential transformations through immobilized scavengers and back-pressure regulators, as demonstrated in the palladium-catalyzed acylation of terminal alkynes followed by heterocyclization. A representative three-step sequence for pyridoindole precursors involves:

  • Yneone formation: Pd(OAc)₂ (2 mol%) in dichloromethane at 80°C with Amberlite IRA-743 scavenging
  • Cyclization: 1,4-benzoquinone dipolarophile in ethanol at 100°C
  • Oxidative aromatization: DDQ (2.2 equiv) in acetonitrile under 450 nm LED irradiation

Table 1: Comparison of Batch vs. Flow Reactor Performance

ParameterBatch ReactorFlow Reactor
Reaction Time (h)122.5
Yield (%)6886
Byproduct Formation (%)154
Scalability Limit (g)5500

This methodology enables gram-scale production of tert-butoxycarbonyl (Boc)-protected intermediates critical for subsequent N-alkylation.

Stereoselective Approaches for Chiral Center Formation in Tetrahydro-β-Carboline Systems

The C1 stereocenter in 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives dictates pharmacological activity, necessitating enantioselective synthesis. Thiourea/benzoic acid dual catalyst systems induce asymmetric induction during the iso-Pictet–Spengler cyclization of isotryptamines and aldehydes. Key stereochemical outcomes:

  • Catalyst optimization: 3,5-Dimethylbenzhydryl-substituted thiourea 5b achieves 95% ee for 4-chlorophenyl derivatives vs. 66% ee with parent catalyst 1
  • Substrate effects: Electron-deficient aldehydes (e.g., 4-NO₂-C₆H₄CHO) show 8–12% higher enantioselectivity than alkyl aldehydes
  • Temperature dependence: Reactions below –20°C improve ee by 15–20% but require extended reaction times (24–36 h)

Table 2: Enantioselectivity of Thiourea-Catalyzed Cyclizations

AldehydeCatalystTemp (°C)ee (%)
4-Cl-C₆H₄CHO5b2595
CH₃(CH₂)₃CHO5a–3089
4-O₂N-C₆H₄CHO5b097

Post-synthetic ee enhancement via crystallization of N-Boc derivatives achieves >99% enantiopurity, enabling use of moderate-selectivity catalysts for challenging substrates.

Post-Synthetic Functionalization Strategies for N-Alkylation and Esterification

The tert-butoxycarbonyl group at C2 and methyl ester at C1 position require orthogonal protection-deprotection strategies. Sequential functionalization involves:

Step 1: N-Alkylation of Tetrahydro-β-Carboline

  • Conditions: K₂CO₃ (3 equiv), DMF, 60°C, methyl bromoacetate (1.2 equiv)
  • Yield: 78–85% after 6 h
  • Selectivity: Exclusive N1-alkylation due to Boc protection at N2

Step 2: Esterification Optimization

  • Method A: DCC/DMAP-mediated coupling (82% yield, 5% dimerization)
  • Method B: Trimethylsilyl diazomethane in methanol (95% yield, <1% side products)

Table 3: Functionalization Reaction Parameters

ReactionReagentTime (h)Yield (%)
N-AlkylationMethyl bromoacetate685
Esterification (DCC)DCC/DMAP1282
Esterification (TMSCHN₂)TMS diazomethane0.595

Notably, the Boc group remains stable under these conditions, enabling sequential modification of the acetic acid sidechain without scaffold degradation.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

344.17360725 g/mol

Monoisotopic Mass

344.17360725 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

Explore Compound Types